3-Fluorobenzyl isocyanate

Catalog No.
S667752
CAS No.
102422-56-0
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl isocyanate

CAS Number

102422-56-0

Product Name

3-Fluorobenzyl isocyanate

IUPAC Name

1-fluoro-3-(isocyanatomethyl)benzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2

InChI Key

PHRJTGPFEAUEBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN=C=O

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=O

3-Fluorobenzyl isocyanate is an aromatic organic compound belonging to the class of isocyanates. It is a derivative of benzyl isocyanate with a fluorine atom substituted at the third position of the benzene ring. While not naturally occurring, it finds use as a chemical intermediate in various scientific research applications [].


Molecular Structure Analysis

The key feature of 3-fluorobenzyl isocyanate is its structure (FC6H4CH2NCO) []. It consists of a benzene ring with a fluorine atom attached at the third position. A methylene bridge (CH2) connects the benzene ring to an isocyanate group (NCO). The isocyanate group is highly reactive due to the presence of a carbon-nitrogen double bond and a lone pair of electrons on the nitrogen atom [].


Chemical Reactions Analysis

3-Fluorobenzyl isocyanate is primarily used as a reactant in organic synthesis. Its key reaction is the addition to nucleophiles, where the isocyanate group reacts with compounds containing electron-donating groups. Here are some examples:

  • Reaction with amines: This reaction leads to the formation of substituted ureas. For instance, the reaction with primary amine (RNH2) can be represented by the following equation []:
FC6H4CH2NCO + RNH2 -> FC6H4CH2NHC(O)NR (Substituted urea)
  • Reaction with alcohols: This reaction yields carbamates. The equation for the reaction with an alcohol (ROH) is []:
FC6H4CH2NCO + ROH -> FC6H4CH2NHC(O)OR (Carbamate)
  • Polymerization: Under specific conditions, 3-fluorobenzyl isocyanate can undergo self-polymerization or co-polymerization with other isocyanates to form polyureas or polyurethanes [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature (based on similar compounds) [].
  • Melting point and boiling point: Data not available.
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, acetone, and tetrahydrofuran due to the presence of the aromatic ring [].
  • Stability: Isocyanates are generally moisture-sensitive and can decompose upon contact with water to form amines and carbon dioxide [].

Mechanism of Action (Not Applicable)

3-fluorobenzyl isocyanate is not a biological compound and does not have a known mechanism of action in living organisms.

3-Fluorobenzyl isocyanate is likely to share the hazards associated with other isocyanates:

  • Toxicity: Isocyanates are respiratory irritants and can cause eye irritation, skin sensitization, and allergic reactions [].
  • Flammability: Information not available, but organic compounds with similar structures can be flammable.
  • Reactivity: Reacts with water and alcohols, releasing toxic gases.

Organic Synthesis

  • Synthesis of Carbamates and Urethanes: 3-Fluorobenzyl isocyanate reacts with various alcohols and amines to form carbamates and urethanes, respectively. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science [].
  • Click Chemistry: The isocyanate group can participate in click chemistry reactions, allowing the formation of diverse and complex molecules with high efficiency and selectivity [].

Material Science

  • Polymer Synthesis: 3-Fluorobenzyl isocyanate can be incorporated into polymer chains through reactions with various functional groups present in polymers. This modification can influence the properties of the resulting polymers, such as thermal stability, mechanical strength, and surface properties [].
  • Surface Modification: The reactive isocyanate group can be used to covalently bond 3-fluorobenzyl isocyanate to different surfaces. This technique is employed to introduce specific functionalities onto surfaces, tailoring them for various applications like biosensors, microfluidics, and drug delivery systems [].

Medicinal Chemistry

  • Drug Discovery and Development: 3-Fluorobenzyl isocyanate can serve as a building block for synthesizing novel drug candidates. The presence of the fluorine atom can potentially improve the drug's pharmacokinetic properties, such as metabolic stability and bioavailability [].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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